1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN6O/c1-17(2,3)16(25)23-10-8-22(9-11-23)12-15-19-20-21-24(15)14-6-4-13(18)5-7-14/h4-7H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNJOQSWWUGUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps:
The initial step includes the formation of the tetrazole ring. This can be achieved through the reaction of an azide compound with a nitrile group under acidic conditions.
The tetrazole then undergoes a coupling reaction with a 4-chlorophenyl group using a palladium-catalyzed cross-coupling reaction such as Suzuki-Miyaura or Heck reaction.
The resulting intermediate is further reacted with piperazine, introducing the piperazine moiety into the structure.
Finally, the compound is subjected to alkylation with 2,2-dimethylpropan-1-one under basic conditions to yield the desired product.
Industrial Production Methods
For industrial-scale production, the compound can be synthesized in a similar multi-step process but optimized for large-scale reactions. Using continuous flow reactors can enhance reaction efficiency and yield, ensuring consistency and scalability. Key considerations in industrial production include reaction optimization for cost-effectiveness, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions it Undergoes
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one can undergo several chemical reactions, including:
Oxidation: : The chlorophenyl group can be subject to oxidation to form hydroxylated derivatives.
Reduction: : The carbonyl group of the 2,2-dimethylpropan-1-one can be reduced to form corresponding alcohols.
Substitution: : The piperazine ring allows for nucleophilic substitutions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: : Reagents such as alkyl halides, under basic conditions, for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Hydroxylated derivatives from oxidation reactions.
Alcohols from reduction reactions.
Substituted piperazine derivatives from nucleophilic substitution reactions.
Scientific Research Applications
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one is utilized in various fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules for organic and medicinal chemistry.
Biology: : Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Investigated as a potential therapeutic agent for various diseases, leveraging its unique structural features.
Industry: : Used in the development of advanced materials and chemical intermediates for industrial applications.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets and pathways:
Molecular Targets: : It may target enzymes, receptors, or other proteins, altering their function or activity.
Pathways Involved: : It may modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Key Variations
The following compounds share structural similarities with the target compound, differing primarily in substituents on the piperazine, tetrazole, or ketone groups. These variations influence physicochemical properties, bioavailability, and target interactions.
Table 1: Structural Comparison of Analogs
Physicochemical and Pharmacokinetic Implications
Tetrazole vs. Thiophene/Thiazole: The target compound’s tetrazole group (pKa ~4.9) enhances solubility in physiological pH compared to thiophene (neutral, lipophilic) in MK45 and thiazole in . This may improve oral bioavailability.
Ketone Substitutions: The 2,2-dimethylpropanone group in the target compound introduces steric hindrance, possibly reducing metabolic degradation compared to the phenoxy-substituted analog in . The thiophene-containing MK45 and thiazole-thiophene hybrid in exhibit extended π-conjugation, favoring aromatic stacking interactions with protein targets like kinases or GPCRs.
Piperazine Modifications :
- The unsubstituted piperazine in the target compound allows for greater conformational flexibility, whereas the 2-methoxyphenyl substitution in may restrict rotation, affecting binding specificity.
Biological Activity
The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one , often referred to as a tetrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure can be represented by the following formula:
- IUPAC Name : this compound
- Molecular Formula : C19H22ClN6O
- Molecular Weight : 376.87 g/mol
Anticancer Activity
Research indicates that tetrazole derivatives exhibit significant anticancer properties. One study demonstrated that compounds with similar structures showed IC50 values against various cancer cell lines, suggesting potential therapeutic applications in oncology. For instance, a related tetrazole compound exhibited an IC50 of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells .
Antimicrobial Properties
The antimicrobial efficacy of tetrazole derivatives has been widely studied. A recent investigation found that certain tetrazole compounds displayed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The results indicated that the presence of the tetrazole moiety enhances the antibacterial activity of these compounds .
Enzyme Inhibition
Enzymatic inhibition is another area where tetrazole derivatives show promise. The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease enzymes. In vitro studies revealed strong inhibitory activity against urease, which is crucial for treating conditions like kidney stones and certain infections . The IC50 values for some derivatives were notably lower than those of standard inhibitors, indicating their potential as effective enzyme inhibitors.
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of tetrazole derivatives and evaluated their anticancer effects on various cell lines. The study highlighted that the compound's structural modifications significantly influenced its biological activity, with specific substitutions leading to enhanced potency against cancer cells .
Study on Antimicrobial Activity
Another significant study focused on the antimicrobial properties of tetrazole derivatives. The researchers tested several compounds against a panel of bacterial strains and reported promising results, particularly highlighting the effectiveness of those with a chlorophenyl group in their structure .
Data Summary
| Activity Type | Cell Line/Strain | IC50 Value (µM) |
|---|---|---|
| Anticancer | HCT-116 (Colon Carcinoma) | 6.2 |
| Anticancer | T47D (Breast Cancer) | 27.3 |
| Antimicrobial | Salmonella typhi | Moderate |
| Antimicrobial | Bacillus subtilis | Strong |
| Enzyme Inhibition | Urease | Varies (low values) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
